PYCR1 Competitive Inhibition vs. L-Proline
1-Formyl-L-proline acts as a competitive inhibitor of human PYCR1, binding in the active site in the presence of NADH [1]. In a 2024 screening study of 71 low molecular weight compounds (average MW 131 Da) against PYCR1 using an enzyme activity assay, N-formyl-L-proline exhibited a competitive inhibition constant (Ki) of approximately 100 µM, making it one of three compounds with Ki ≤ 100 µM [1]. In contrast, L-proline is the native substrate (Km = 110 µM) and is not an inhibitor; L-pipecolate, a six-membered ring homolog, binds to PYCR1 but with lower affinity, and its binding mode suggests an alternative function in lysine metabolism rather than robust inhibition [2].
| Evidence Dimension | PYCR1 competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 100 µM (competitive inhibitor) |
| Comparator Or Baseline | L-proline: Km = 110 µM (substrate, not inhibitor); L-pipecolate: affinity lower than 1-formyl-L-proline |
| Quantified Difference | Functional switch from substrate (L-proline) to inhibitor (1-formyl-L-proline); Ki ≤ 100 µM threshold for hit identification |
| Conditions | Human PYCR1 enzyme activity assay with NADH cofactor; X-ray crystallography validation (PDB: 8VRE, 1.83 Å resolution) |
Why This Matters
For researchers studying proline metabolism in cancer or developing PYCR1-targeted tool compounds, 1-formyl-L-proline provides a structurally validated, commercially available competitive inhibitor with known Ki and crystallographic binding pose—attributes unavailable for L-proline or N-acetyl-L-proline.
- [1] Meeks KR, Bogner AN, Tanner JJ. Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). Protein Sci. 2024;33:e5072. DOI: 10.1002/pro.5072. PMID: 39133178. View Source
- [2] RCSB PDB. 8VRE: Structure of PYCR1 complexed with NADH and N-formyl-L-proline. Deposited 2024-01-21. View Source
